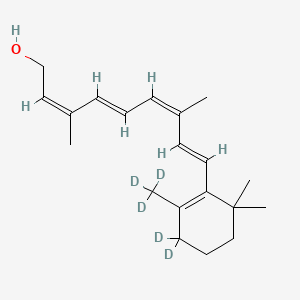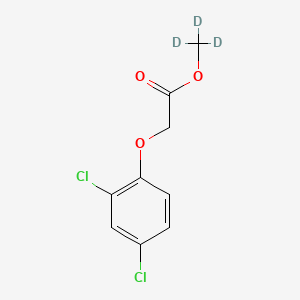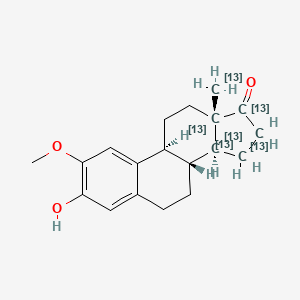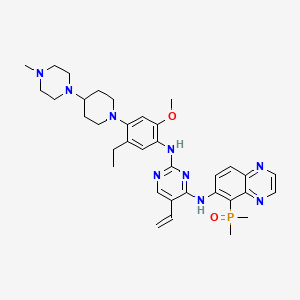
Egfr-IN-27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-27 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane tyrosine kinase that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly associated with various cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Egfr-IN-27 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically involves:
Formation of the core structure: This step involves the synthesis of a pyrimidine or quinazoline core through cyclization reactions.
Substitution reactions: Various substituents are introduced to the core structure through nucleophilic substitution or palladium-catalyzed coupling reactions.
Final coupling: The final product is obtained by coupling the substituted core with specific side chains or functional groups under controlled conditions
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes:
Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized to maximize yield.
Purification techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product
Analyse Chemischer Reaktionen
Egfr-IN-27 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides, amines, and palladium catalysts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance or alter its biological activity .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Employed in cell-based assays to investigate the role of EGFR in cellular processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with overexpressed or mutated EGFR.
Industry: Utilized in the development of new EGFR-targeting drugs and in the study of drug resistance mechanisms .
Wirkmechanismus
Egfr-IN-27 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the signaling pathways involved in cell proliferation, survival, and migration are disrupted, leading to the inhibition of cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-27 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR tyrosine kinase, this compound has unique structural features that may confer distinct binding properties and efficacy profiles .
Similar Compounds
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action.
Osimertinib: A third-generation EGFR inhibitor effective against certain EGFR mutations .
This compound stands out due to its potential efficacy against a broader range of EGFR mutations and its unique binding interactions with the receptor .
Eigenschaften
Molekularformel |
C35H46N9O2P |
|---|---|
Molekulargewicht |
655.8 g/mol |
IUPAC-Name |
4-N-(5-dimethylphosphorylquinoxalin-6-yl)-5-ethenyl-2-N-[5-ethyl-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C35H46N9O2P/c1-7-24-21-29(31(46-4)22-30(24)44-15-11-26(12-16-44)43-19-17-42(3)18-20-43)40-35-38-23-25(8-2)34(41-35)39-28-10-9-27-32(37-14-13-36-27)33(28)47(5,6)45/h8-10,13-14,21-23,26H,2,7,11-12,15-20H2,1,3-6H3,(H2,38,39,40,41) |
InChI-Schlüssel |
LUKWWQICCRFYBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


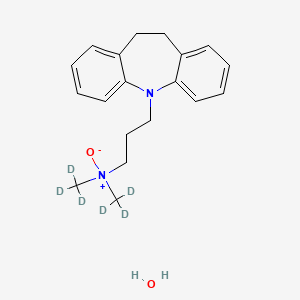
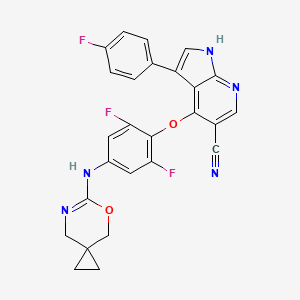
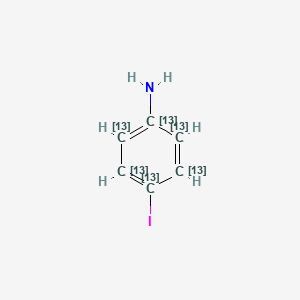
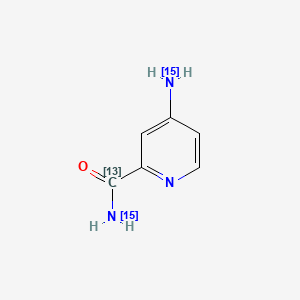
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
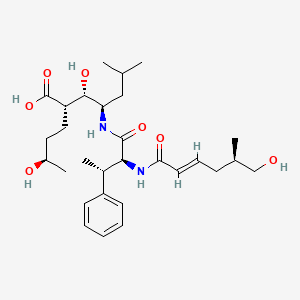
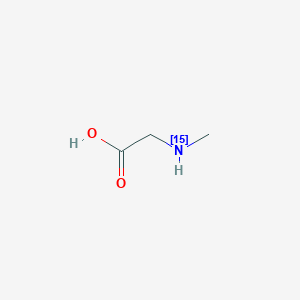
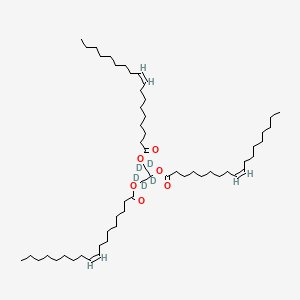

![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
